molecular formula C14H12N2O3 B13857667 2-[(tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl)methyl]benzonitrile; 2-((3-Methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile

2-[(tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl)methyl]benzonitrile; 2-((3-Methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile

Cat. No.: B13857667
M. Wt: 256.26 g/mol
InChI Key: QYGXGHRGVPWEHU-UHFFFAOYSA-N
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Description

Alogliptin-1-oxo-1-de(piperidin-3-amine) is a derivative of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound is known for its ability to regulate blood sugar levels by increasing the amount of insulin produced by the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alogliptin-1-oxo-1-de(piperidin-3-amine) involves multiple steps, starting from the basic structure of alogliptinSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of Alogliptin-1-oxo-1-de(piperidin-3-amine) follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Alogliptin-1-oxo-1-de(piperidin-3-amine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Alogliptin-1-oxo-1-de(piperidin-3-amine) has a wide range of scientific research applications:

Mechanism of Action

Alogliptin-1-oxo-1-de(piperidin-3-amine) exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretins, such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1), leading to increased levels of these hormones in the blood. The result is improved glycemic control through enhanced insulin secretion and reduced glucagon release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alogliptin-1-oxo-1-de(piperidin-3-amine) is unique due to its specific structural modifications, which may confer distinct pharmacological properties and therapeutic benefits.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[(1-methyl-2,4,6-trioxopiperidin-3-yl)methyl]benzonitrile

InChI

InChI=1S/C14H12N2O3/c1-16-13(18)7-12(17)11(14(16)19)6-9-4-2-3-5-10(9)8-15/h2-5,11H,6-7H2,1H3

InChI Key

QYGXGHRGVPWEHU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(=O)C(C1=O)CC2=CC=CC=C2C#N

Origin of Product

United States

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